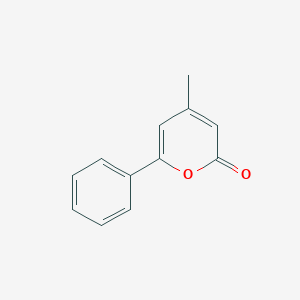

4-Methyl-6-phenyl-2H-pyranone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-6-phenylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWPRQLOLYFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480939 | |

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-30-5 | |

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-6-phenyl-2H-pyranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Methyl-6-phenyl-2H-pyranone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The document details various synthetic strategies, including the Knoevenagel condensation, Claisen condensation, a one-pot synthesis from methyl ketones, and a Michael addition-based approach. Each method is presented with detailed experimental protocols and a comparative analysis of their quantitative data.

Core Synthesis Pathways and Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The choice of a particular pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction. This guide focuses on the most prominent and effective methods reported in the scientific literature.

Knoevenagel Condensation Route

The Knoevenagel condensation provides a versatile method for the formation of C-C bonds and is widely used in the synthesis of unsaturated carbonyl compounds and heterocyclic systems. In the context of this compound synthesis, this pathway typically involves the condensation of an active methylene (B1212753) compound with a β-ketoester or a related derivative, followed by cyclization. A notable approach involves a domino Knoevenagel condensation/6π-electrocyclization.

Experimental Protocol:

A general protocol for the synthesis of 2H-pyran-2-ones via Knoevenagel condensation is as follows:

-

Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1.0 equivalent), the active methylene compound (e.g., ethyl acetoacetate (B1235776), 1.0-1.2 equivalents), and a catalyst (e.g., piperidine, L-proline).

-

Solvent: The reaction can be performed in a solvent such as toluene (B28343) or ethanol (B145695), or under solvent-free conditions.

-

Reaction Conditions: The mixture is typically heated to reflux or irradiated in a microwave reactor at a specified temperature and time to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 2H-pyran-2-one.

dot```dot graph Knoevenagel_Condensation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

// Reactants Benzaldehyde [label="Benzaldehyde"]; EthylAcetoacetate [label="Ethyl Acetoacetate"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Knoevenagel_Adduct [label="Knoevenagel Adduct"]; Cyclized_Intermediate [label="Cyclized Intermediate"];

// Product Product [label="this compound", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Flow Benzaldehyde -> Knoevenagel_Adduct; EthylAcetoacetate -> Knoevenagel_Adduct; Base -> Knoevenagel_Adduct [style=dashed, arrowhead=none, color="#EA4335"]; Knoevenagel_Adduct -> Cyclized_Intermediate [label="6π-electrocyclization"]; Cyclized_Intermediate -> Product [label="-H2O"]; }

Figure 2: Claisen condensation pathway for the synthesis of this compound.

One-Pot Synthesis from Methyl Ketones

An efficient one-pot synthesis of substituted 2H-pyran-2-ones has been developed, which is particularly useful for generating a library of derivatives. This method involves the reaction of a methyl ketone with N,N-dimethylacetamide dimethyl acetal (B89532) and an N-acylglycine in acetic anhydride (B1165640).

Experimental Protocol:

-

Formation of Enaminone: A mixture of a methyl ketone (e.g., acetophenone) and a two-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for 3 to 35 hours.

-

Cyclization: After removing the excess reagent under reduced pressure, an equimolar amount of an N-acylglycine (e.g., hippuric acid) and a large excess of acetic anhydride are added to the intermediate. The reaction mixture is then heated at 90°C for four hours.

-

Isolation: Acetic anhydride is removed under reduced pressure, and ethanol is added. The product is then isolated by column chromatography or by filtering the precipitated solid.

dot```dot graph One_Pot_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

// Reactants MethylKetone [label="Methyl Ketone (e.g., Acetophenone)"]; DMADMA [label="N,N-Dimethylacetamide\ndimethyl acetal"]; NAcylglycine [label="N-Acylglycine (e.g., Hippuric Acid)"]; AceticAnhydride [label="Acetic Anhydride", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Enaminone [label="Enaminone Intermediate"];

// Product Product [label="3-Acylamino-4-methyl-\n6-phenyl-2H-pyran-2-one", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Flow MethylKetone -> Enaminone; DMADMA -> Enaminone; Enaminone -> Product; NAcylglycine -> Product; AceticAnhydride -> Product [style=dashed, arrowhead=none, color="#EA4335"]; }

Figure 4: Michael addition pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis pathways of this compound and related derivatives, providing a comparative overview of their efficiency.

| Synthesis Pathway | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Knoevenagel Condensation | Benzaldehyde, Ethyl Acetoacetate | Piperidine | Toluene | 20 min | 120°C (Microwave) | 60-70 | |

| Claisen Condensation | Ethyl Benzoylacetate, Acetone | Sodium Ethoxide, Acetic Anhydride | Ethanol | 4 h | 90°C | ~65 | |

| One-Pot Synthesis | Acetophenone, DMADMA, Hippuric Acid | Acetic Anhydride | Acetic Anhydride | 4 h | 90°C | 50-70 | |

| Michael Addition | Benzalacetone, Ethyl Acetoacetate | Sodium Hydroxide | Ethanol | Reflux | Reflux | ~60 |

Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Conclusion

This technical guide has outlined several effective synthesis pathways for this compound, providing detailed experimental protocols and comparative quantitative data. The choice of the optimal synthesis route will depend on the specific requirements of the researcher or drug development professional, including factors such as desired yield, reaction time, cost of reagents, and environmental impact. The Knoevenagel condensation, particularly when microwave-assisted, offers a rapid and efficient method. The Claisen condensation and the one-pot synthesis from methyl ketones provide reliable alternatives, while the Michael addition of ethyl acetoacetate to chalcones represents another viable approach. The provided diagrams and data serve as a valuable resource for the planning and execution of the synthesis of this important heterocyclic compound.

Unveiling the Bioactive Potential of 4-Methyl-6-phenyl-2H-pyranone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-6-phenyl-2H-pyranone, a naturally derived compound, has emerged as a molecule of interest within the scientific community, particularly for its neuroprotective properties. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its role in cellular protection and potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents. While direct quantitative data for this specific compound is limited in the current literature, this guide synthesizes the available qualitative information and outlines general experimental protocols relevant to its observed biological effects.

Core Biological Activity: Neuroprotection

The primary biological activity attributed to this compound is its neuroprotective effect, specifically the protection of astrocytes from oxidative stress.[1] Astrocytes, a crucial component of the central nervous system, are susceptible to damage from reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). Evidence suggests that this compound mitigates this damage by improving mitochondrial functionality.[1]

Mechanism of Action

The proposed mechanism of neuroprotection involves the enhancement of mitochondrial function within astrocytes.[1] Oxidative stress induced by agents like hydrogen peroxide can lead to mitochondrial dysfunction, a key factor in cellular damage and apoptosis. By supporting mitochondrial health, this compound helps maintain cellular energy production and reduces the downstream detrimental effects of oxidative stress. The specific molecular interactions and signaling pathways involved in this process are yet to be fully elucidated for this particular compound.

Potential Antimicrobial and Antifungal Activities

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively available, the broader class of 2H-pyran-2-one derivatives has demonstrated notable activity against various fungal and bacterial pathogens.[2] This suggests a potential avenue for future investigation into the antimicrobial spectrum of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table summarizes the qualitative findings for its biological activities and those of related pyranone compounds.

| Biological Activity | Compound/Class | Observed Effect | Quantitative Data (IC₅₀, EC₅₀, MIC) | Reference |

| Neuroprotection | This compound | Protects astrocytes against hydrogen peroxide-induced toxicity by improving mitochondrial functionality. | Not available in searched literature. | [1] |

| Antifungal Activity | 4-methyl-6-alkyl-alpha-pyrones | Inhibition of mycelial growth of various pathogenic fungi. | ED₅₀ at 15-50 microg/mL for some derivatives. | [2] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available in the current literature. However, this section provides generalized methodologies for the key experiments that would be essential to quantify its biological activities.

Astrocyte Protection Assay (Hydrogen Peroxide-Induced Toxicity)

This protocol outlines a general method to assess the protective effects of a compound against oxidative stress in astrocytes.

Methodology:

-

Cell Culture: Primary astrocytes are cultured in appropriate media until they reach 80-90% confluency.

-

Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for a predetermined period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration known to induce significant cell death.

-

Incubation: The plates are incubated for 24 hours.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC₅₀ value, the concentration of the compound that provides 50% of the maximum protective effect, can then be determined.

Mitochondrial Function Assessment

This protocol describes a general approach to evaluate the effect of a compound on mitochondrial respiration.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from cultured astrocytes treated with or without this compound using a commercially available kit or standard differential centrifugation protocols.

-

Oxygen Consumption Rate (OCR) Measurement: The oxygen consumption rate of the isolated mitochondria is measured using a Seahorse XF Analyzer or a similar instrument.

-

Compound Injection: After establishing a baseline OCR, this compound is injected into the system to observe its immediate effect on mitochondrial respiration.

-

Mitochondrial Stress Test: A mitochondrial stress test is performed by sequentially injecting inhibitors of the electron transport chain complexes (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Data Analysis: The OCR data is analyzed to determine how this compound affects mitochondrial function.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been definitively identified, the broader class of pyranone derivatives has been associated with various signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The neuroprotective effects of this compound could potentially involve the modulation of such pro-survival pathways.

Conclusion and Future Directions

This compound demonstrates promising neuroprotective activity by enhancing mitochondrial function in astrocytes under oxidative stress. However, the current body of literature lacks specific quantitative data and detailed experimental protocols for this compound. Future research should focus on:

-

Quantitative analysis of its neuroprotective effects to determine EC₅₀ values.

-

Elucidation of the specific molecular targets and signaling pathways involved in its mechanism of action.

-

Investigation into its potential antimicrobial and antifungal activities to establish its MIC values against a panel of relevant pathogens.

-

In vivo studies to validate its therapeutic potential in animal models of neurodegenerative diseases.

A more in-depth understanding of the biological activities of this compound will be critical for its potential development as a novel therapeutic agent.

References

An In-Depth Technical Guide to 4-Methyl-6-phenyl-2H-pyranone Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-6-phenyl-2H-pyranone derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, physicochemical properties, and pharmacological applications, with a focus on their anticancer, antimicrobial, and neuroprotective potential.

Introduction

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The this compound core, in particular, offers a versatile platform for medicinal chemists to explore structure-activity relationships by modifying substituents at various positions. This guide will delve into the synthesis of these derivatives, present their biological properties with quantitative data, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways implicated in their mechanism of action.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a one-pot, three-component reaction, which is valued for its efficiency and atom economy.

General Synthetic Scheme

A representative synthesis of 3-acylamino-4-methyl-6-phenyl-2H-pyran-2-one derivatives is outlined below. This approach utilizes a methyl ketone (acetophenone), a synthon for the C4-methyl group (N,N-dimethylacetamide dimethyl acetal), and an N-acylglycine in the presence of a dehydrating agent like acetic anhydride.

dot

References

Spectroscopic Profile of 4-Methyl-6-phenyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-6-phenyl-2H-pyran-2-one. Due to the limited availability of a complete, experimentally verified dataset from a single source, this document compiles predicted and analogous data from various scientific sources to offer a robust spectroscopic profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in further studies.

Compound Identification

| Property | Value |

| Chemical Name | 4-Methyl-6-phenyl-2H-pyran-2-one |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 4467-30-5 |

Spectroscopic Data

The following sections present the expected spectroscopic data for 4-Methyl-6-phenyl-2H-pyran-2-one based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on analogous compounds and general chemical shift theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methyl-6-phenyl-2H-pyran-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.3 - 7.6 | Multiplet | Phenyl-H |

| ~ 6.1 - 6.3 | Singlet/Broad Singlet | H-5 |

| ~ 5.9 - 6.1 | Singlet/Broad Singlet | H-3 |

| ~ 2.1 - 2.3 | Singlet | Methyl-H (C4-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methyl-6-phenyl-2H-pyran-2-one

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | C-2 (C=O) |

| ~ 160 - 162 | C-6 |

| ~ 150 - 152 | C-4 |

| ~ 128 - 132 | Phenyl-C (quaternary) |

| ~ 125 - 130 | Phenyl-C (CH) |

| ~ 115 - 117 | C-5 |

| ~ 100 - 102 | C-3 |

| ~ 18 - 22 | Methyl-C (C4-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic frequencies for α,β-unsaturated lactones, aromatic rings, and alkyl groups.

Table 3: Predicted IR Absorption Bands for 4-Methyl-6-phenyl-2H-pyran-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2920 - 2980 | Medium | Aliphatic C-H Stretch |

| ~ 1700 - 1730 | Strong | C=O Stretch (Lactone) |

| ~ 1600 - 1650 | Medium to Strong | C=C Stretch (Pyranone Ring) |

| ~ 1450 - 1580 | Medium to Strong | C=C Stretch (Aromatic Ring) |

| ~ 1370 - 1390 | Medium | C-H Bend (Methyl) |

| ~ 1000 - 1250 | Strong | C-O Stretch |

| ~ 690 - 770 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-6-phenyl-2H-pyran-2-one

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 158 | Medium | [M - CO]⁺ |

| 130 | Medium | [M - CO - CO]⁺ or [M - C₂H₂O]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified 4-Methyl-6-phenyl-2H-pyran-2-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Spectra are typically recorded on a 400 MHz or higher field spectrometer. A standard pulse program is used with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Spectra are acquired on the same instrument. A proton-decoupled pulse sequence is used with a spectral width of around 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) and a longer relaxation delay (2-5 seconds) are often necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. Data is collected and averaged over several scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) for a volatile compound.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow of Spectroscopic Analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Methyl-6-phenyl-2H-pyranone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of analogs of 4-Methyl-6-phenyl-2H-pyranone, a core scaffold of interest in medicinal chemistry. Due to the limited availability of the specific crystal structure for this compound, this paper focuses on its close structural analogs: 5,6-Dimethyl-4-phenyl-2H-pyran-2-one and 4-methoxy-6-phenyl-2H-pyran-2-one . The elucidation of the three-dimensional arrangement of these molecules is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. 2H-pyran-2-one derivatives are known to exhibit a range of biological activities, including antimicrobial, antineoplastic, and anti-HIV effects.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two analogs, providing a quantitative comparison of their solid-state structures.

| Parameter | 5,6-Dimethyl-4-phenyl-2H-pyran-2-one[1] | 4-methoxy-6-phenyl-2H-pyran-2-one[2] |

| Chemical Formula | C₁₃H₁₂O₂ | C₁₂H₁₀O₃ |

| Formula Weight | 200.23 | 202.21 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 7.654 (3) | 7.2709 (5) |

| b (Å) | 6.967 (3) | 7.3228 (5) |

| c (Å) | 20.629 (8) | 9.4670 (7) |

| α (°) | 90 | 82.241 (4) |

| β (°) | 97.183 (4) | 88.161 (3) |

| γ (°) | 90 | 70.192 (5) |

| Volume (ų) | 1091.4 (7) | 469.84 (6) |

| Z | 4 | 2 |

| Temperature (K) | 296 | 100 (2) |

| Radiation | Mo Kα | Mo Kα |

| Dihedral Angle | 57.55 (9)° (between pyranone and phenyl rings) | 8.80 (18)° (C6-C5-C7-C12 torsion angle) |

Experimental Protocols

The methodologies for the synthesis and structural determination of pyranone derivatives generally follow a well-established workflow.

General Synthesis of 2H-Pyran-2-one Analogs

A common route for the synthesis of 6-substituted 3-acylamino-4-methyl-2H-pyran-2-ones involves a one-pot reaction. This method utilizes methyl ketones, N,N-dimethylacetamide dimethyl acetal, and N-acylglycines in acetic anhydride (B1165640). The reaction mixture is typically heated at around 90°C for several hours. After the reaction, the acetic anhydride is removed under reduced pressure, and the product is isolated by crystallization from a suitable solvent like ethanol (B145695) or purified by column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization include ethyl acetate (B1210297) or ethanol. The process involves dissolving the compound in a minimal amount of the hot solvent and allowing it to cool slowly to room temperature, followed by further cooling. The resulting crystals are then carefully selected for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a CCD area detector and a monochromatic radiation source (typically Mo Kα, λ = 0.71073 Å).

-

Data Reduction: The collected diffraction data is processed to yield a set of unique reflections. This includes corrections for Lorentz and polarization effects, and an absorption correction is often applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the general workflow for the structural analysis of pyranone derivatives and the signaling pathways potentially inhibited by these compounds, given their reported activity against EGFR and VEGFR-2.

References

Unveiling the Biological Significance of 4-Methyl-6-phenyl-2H-pyranone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenyl-2H-pyranone is a heterocyclic organic compound belonging to the 2H-pyran-2-one class. While the direct mechanism of action for this specific molecule within biological systems is not extensively detailed in current scientific literature, its significance lies primarily in its role as a versatile synthetic precursor for a range of bioactive molecules. Notably, it is a key starting material for the synthesis of N-hydroxypyridone derivatives that exhibit significant neuroprotective properties. Furthermore, reports suggest that this compound, isolated from Scutellaria baicalensis, may itself possess properties that enhance mitochondrial function. This technical guide aims to consolidate the available information on the biological context of this compound, focusing on its established role in the synthesis of neuroprotective agents and the broader biological activities of the 2H-pyran-2-one scaffold.

Core Biological Relevance: A Precursor to Neuroprotective N-Hydroxypyridone Derivatives

The most prominently documented role of this compound in a biological context is as a foundational molecule for the synthesis of N-hydroxypyridone derivatives. These derivatives have been demonstrated to protect astrocytes from toxicity induced by hydrogen peroxide, a key mediator of oxidative stress in the central nervous system. The protective mechanism of these derivatives is attributed to the enhancement of mitochondrial functionality.[1]

Mechanism of Action of N-Hydroxypyridone Derivatives

The neuroprotective effects of the N-hydroxypyridone derivatives synthesized from this compound are primarily linked to their ability to mitigate mitochondrial dysfunction under conditions of oxidative stress. While the precise molecular interactions are a subject of ongoing research, the proposed mechanism involves the maintenance of mitochondrial integrity and function. This includes preserving the mitochondrial membrane potential, reducing the generation of reactive oxygen species (ROS), and inhibiting the downstream pathways of apoptosis (programmed cell death) that are often triggered by mitochondrial damage.

Below is a diagram illustrating the proposed neuroprotective pathway of N-hydroxypyridone derivatives.

Reported Direct Biological Activity of this compound

Independent of its role as a synthetic precursor, this compound, which can be derived from Scutellaria baicalensis, is reported to improve mitochondrial functionality. This activity is suggested to be the basis for its ability to protect astrocytes against toxicity induced by hydrogen peroxide. However, specific molecular targets and detailed signaling pathways for its direct action have not been fully elucidated in the available literature.

Broader Biological Activities of the 2H-Pyran-2-one Scaffold

The 2H-pyran-2-one core structure is present in numerous natural and synthetic compounds that exhibit a wide array of biological activities. Understanding this broader context can provide insights into the potential, yet unexplored, activities of this compound.

| Biological Activity | Description | Reference |

| Quorum Sensing Inhibition | Derivatives of 2H-pyran-2-one have been shown to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism that regulates bacterial virulence and biofilm formation. | [2] |

| Antimicrobial & Antifungal | Various pyranone derivatives have demonstrated activity against a range of microbial and fungal pathogens. | [3] |

| Anti-HIV | Certain 2H-pyran-2-one derivatives have been investigated for their potential to inhibit the replication of the human immunodeficiency virus (HIV). | [3] |

| Antineoplastic | The pyranone scaffold has been explored as a basis for the development of novel anticancer agents. | [3] |

Experimental Protocols

While specific experimental protocols detailing the mechanism of action of this compound are not available, a general methodology for assessing the neuroprotective effects of its N-hydroxypyridone derivatives against oxidative stress in astrocytes is provided below. This protocol is representative of the type of in vitro cell-based assay that would be employed.

Assessment of Mitochondrial Membrane Potential (ΔΨm) in Astrocytes

1. Cell Culture and Treatment:

-

Primary astrocytes or a suitable astrocyte cell line (e.g., U-373 MG) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded into 96-well black, clear-bottom plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The following day, cells are pre-incubated with various concentrations of the N-hydroxypyridone derivative (or this compound) for 1-2 hours.

2. Induction of Oxidative Stress:

-

Following pre-incubation, hydrogen peroxide (H₂O₂) is added to the wells at a final concentration of 100-500 µM to induce oxidative stress. A set of wells without H₂O₂ serves as the negative control.

3. Staining with JC-1:

-

After a 24-hour incubation with H₂O₂, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A solution of the cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) at a concentration of 2.5 µg/mL in DMEM is added to each well.

-

The plate is incubated for 30 minutes at 37°C in the dark.

4. Fluorescence Measurement:

-

The cells are washed again with PBS.

-

The fluorescence is measured using a multi-well plate reader.

-

Red fluorescence (J-aggregates, indicative of high ΔΨm) is measured at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.

-

Green fluorescence (JC-1 monomers, indicative of low ΔΨm) is measured at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

5. Data Analysis:

-

The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio indicates mitochondrial depolarization.

-

The results are typically expressed as a percentage of the control (untreated) cells, and statistical analysis is performed to determine the significance of the protective effect of the test compound.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its role as a synthetic building block for neuroprotective N-hydroxypyridone derivatives. These derivatives effectively shield astrocytes from oxidative damage by preserving mitochondrial function. While there are indications that this compound itself may confer benefits to mitochondria, a detailed understanding of its direct molecular interactions and signaling pathways is currently lacking.

Future research should focus on elucidating the specific molecular targets of this compound. Investigating its effects on key mitochondrial proteins, such as those involved in the electron transport chain or the mitochondrial permeability transition pore, could provide valuable insights. Furthermore, comprehensive screening against a panel of enzymes and receptors would help to uncover any direct pharmacological activity. Such studies will be crucial in determining whether this compound is solely a valuable synthetic intermediate or a bioactive molecule in its own right.

References

A Technical Guide to the Solubility of 4-Methyl-6-phenyl-2H-pyranone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of 4-Methyl-6-phenyl-2H-pyranone, a naturally derived compound noted for its potential neuroprotective effects. Given the importance of solubility in drug discovery and development, this guide consolidates available data, outlines detailed experimental protocols for solubility determination, and illustrates key concepts through structured diagrams.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for initial stock solutions in biological assays, has been established. The compound generally exhibits poor solubility in aqueous solutions, a common characteristic for pyranone derivatives.

For handling in biological assays, co-solvents such as PEG 400 or surfactants like Tween 80 are often recommended to improve aqueous dispersibility.

Table 1: Known Solubility of this compound

| Solvent | Concentration | Molar Equivalent | Remarks |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 268.51 mM | Sonication is recommended to facilitate dissolution. |

Note: Data for other common organic or aqueous solvents were not available in the reviewed literature. Researchers are advised to determine solubility in their specific solvent systems empirically.

Experimental Protocols for Solubility Determination

Two primary methods are presented for determining the solubility of a compound like this compound: the Shake-Flask Method for thermodynamic solubility and a Tiered Approach for kinetic solubility, which is often sufficient for discovery-phase research.

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is the gold-standard for determining thermodynamic solubility. It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration: Seal the vials securely and place them in a constant-temperature shaker bath. Agitate the vials for a prolonged period (typically 24-72 hours) to ensure equilibrium is fully achieved. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature, permitting the excess solid to sediment. To ensure complete removal of undissolved solid, the saturated solution should be filtered (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PTFE) or centrifuged at high speed.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase or solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of known concentrations must be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, µg/mL, or mM.

Protocol: Kinetic Solubility via a Tiered Approach

For higher-throughput needs in early drug discovery, a tiered approach based on visual observation can rapidly assess solubility in various media. This method determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 200 mg/mL).

-

Tier 1 (High Concentration Test):

-

Weigh approximately 10 mg of the compound into a glass tube.

-

Add 0.5 mL of the target aqueous medium (e.g., cell culture media) to achieve a target concentration of 20 mg/mL.

-

Mix vigorously using a vortex mixer, followed by sonication and/or gentle heating.

-

Visually inspect for complete dissolution (a clear solution with no visible precipitate or cloudiness). If soluble, the experiment is complete. If not, proceed to Tier 2.

-

-

Tier 2 (10-fold Dilution):

-

To the suspension from Tier 1, add an additional 4.5 mL of the aqueous medium to bring the total volume to 5 mL (a 10-fold dilution, resulting in 2 mg/mL).

-

Repeat the vigorous mixing process.

-

Visually inspect for dissolution. If soluble, the experiment is complete. If not, proceed to Tier 3.

-

-

Tier 3 (Alternative Solvents):

-

If the compound remains insoluble in the aqueous medium, test solubility in alternative solvents like ethanol, starting again at a high concentration (e.g., 200 mg/mL).

-

-

Reporting: The solubility is reported as the highest concentration at which the compound remains fully dissolved in a given solvent system.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a key experimental workflow and the reported biological activity of this compound.

Experimental Workflow

Biological Activity Pathway

This compound has been identified as a compound that protects astrocytes from hydrogen peroxide-induced toxicity by enhancing mitochondrial functionality.

Natural Sources of 4-Methyl-6-phenyl-2H-pyranone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of 4-methyl-6-phenyl-2H-pyranone and its derivatives. The information is compiled from peer-reviewed scientific literature to support research and development in medicinal chemistry and drug discovery.

Natural Occurrences of this compound and its Derivatives

The core compound, this compound, has been identified in the plant kingdom, while a variety of other pyranone derivatives are found in microbial sources, particularly endophytic fungi.

Plant Sources

The primary documented natural source of This compound is the root of Scutellaria baicalensis Georgi , a plant widely used in traditional Chinese medicine. While this plant is rich in flavonoids like baicalin (B1667713) and wogonin, which are often the focus of quantitative analyses, the presence of this compound has also been confirmed.

Other pyranone derivatives have been isolated from various plant species. For instance, a new pyranone derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, was isolated from the leaves of Livistona australis.

Fungal Sources

Endophytic fungi are a rich and diverse source of novel bioactive compounds, including a variety of pyranone derivatives. While the specific compound this compound has not been extensively reported from fungal sources, numerous structurally related pyranones have been isolated and characterized. These findings suggest that endophytic fungi associated with various plants are a promising area for the discovery of new pyranone derivatives.

Examples of pyranone derivatives from fungal sources include:

-

Ascomycopyrones A–D from the endophytic fungus Ascomycota sp. FAE17, derived from the flowers of Scutellaria formosa.

-

Phomapyrones A and B from the endophytic fungus Phoma sp. YN02-P-3, isolated from a Paulownia tree.

-

Fallopiaxylaresters A–C from the endophytic fungus Xylaria sp. Z184, found in the leaves of Fallopia convolvulus.

-

Derivatives from the marine sponge-associated fungus Aspergillus versicolor .

Quantitative Data

A significant challenge in the study of this compound is the lack of extensive quantitative data on its natural abundance. Most quantitative studies on Scutellaria baicalensis focus on its major flavonoid constituents.

Table 1: Quantitative Analysis of Major Bioactive Compounds in Scutellaria baicalensis

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |

| Baicalin | 90.0 - 150.0 | HPLC-UV | [1] |

| Wogonoside | 5.0 - 20.0 | HPLC-UV | [1] |

| Baicalein | 2.0 - 10.0 | HPLC-UV | [1] |

| Wogonin | 1.0 - 5.0 | HPLC-UV | [1] |

| Oroxylin A | 0.5 - 2.0 | HPLC-UV | [1] |

Experimental Protocols

The following sections provide generalized experimental protocols for the extraction, isolation, and characterization of pyranone derivatives from natural sources. These protocols are representative and may require optimization for the specific target compound and source material.

General Extraction and Isolation Protocol from Plant Material (e.g., Scutellaria baicalensis)

This protocol outlines a general procedure for the extraction and isolation of moderately polar compounds like this compound from plant roots.

Caption: Proposed mechanism of this compound in protecting astrocytes from oxidative stress.

Cytotoxic Activity of Pyranone Derivatives

Several pyranone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways.

General Cytotoxic Signaling Pathway of Pyranone Derivatives

Caption: General signaling pathways involved in the cytotoxic effects of pyranone derivatives.

Antifungal Activity of Pyranone Derivatives

Certain 4-methyl-6-alkyl-2H-pyranone derivatives have shown significant antifungal activity against various pathogenic fungi. The mechanism is believed to involve the disruption of the fungal cell membrane or the inhibition of essential enzymes.

Experimental Workflow for Antifungal Activity Assay

Caption: A typical workflow for evaluating the antifungal activity of pyranone derivatives.

Conclusion

This compound and its derivatives represent a class of natural products with significant potential for drug development, particularly in the areas of neuroprotection, oncology, and infectious diseases. While the natural abundance of the specific compound this compound appears to be low, its presence in a well-known medicinal plant warrants further investigation into its pharmacological properties. The diversity of pyranone structures found in endophytic fungi highlights these microorganisms as a promising source for the discovery of novel and potent therapeutic agents. Future research should focus on the quantitative analysis of this compound in its natural sources, the elucidation of its specific molecular targets and signaling pathways, and the synthesis of analogues with improved efficacy and pharmacokinetic profiles.

References

CAS number and chemical properties of 4-Methyl-6-phenyl-2H-pyranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Methyl-6-phenyl-2H-pyranone, a heterocyclic compound of interest in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a solid organic compound with the CAS number 4467-30-5.[1][2] It belongs to the 2-pyranone class of lactones. This compound serves as a valuable precursor in the synthesis of more complex molecules, notably N-hydroxypyridone derivatives.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4467-30-5 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Solubility | Soluble in DMSO (50 mg/mL) | |

| Purity | >99.99% (commercially available) | [2] |

Spectroscopic Data (Comparative)

While specific experimental spectra for this compound are not available in the reviewed literature, data from structurally related 2-pyranone derivatives can provide expected spectral characteristics.

Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to a methyl group, protons on the pyranone ring, and protons of the phenyl group. |

| ¹³C NMR | Resonances for the methyl carbon, carbons of the pyranone ring (including a carbonyl carbon), and carbons of the phenyl ring. |

| IR (Infrared) | Characteristic absorption bands for a C=O stretch (lactone), C=C stretches of the pyranone and phenyl rings, and C-H stretches. For example, in 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran, a strong C=O stretch is observed around 1731 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (186.21 m/z). |

Synthesis Protocols

Multiple synthetic routes to this compound have been suggested, including a method starting from carbon dioxide and phenyl(2-methyl-1-propenyl) ketone.[4] A general and adaptable method for the preparation of substituted 4-methyl-2H-pyran-2-ones is detailed below.

General Experimental Protocol for the Synthesis of 4-Methyl-2H-pyran-2-ones

This procedure outlines a common method for synthesizing 4-methyl-2H-pyran-2-ones from methyl ketones.

Workflow Diagram for the General Synthesis of 4-Methyl-2H-pyran-2-ones

Caption: General workflow for the synthesis of 4-methyl-2H-pyran-2-one derivatives.

Methodology:

-

Formation of the Intermediate: A mixture of a methyl ketone (e.g., acetophenone (B1666503) to yield the phenyl-substituted pyranone) and a 2-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for approximately 3 hours.

-

Cyclization Reaction: The resulting intermediate, without further purification, is mixed with an equimolar amount of an N-acylglycine in a large excess of acetic anhydride (approximately 1.25 mL per mmol of the intermediate).

-

The reaction mixture is heated at 90°C for 4 hours.

-

Work-up and Isolation:

-

The acetic anhydride is evaporated under reduced pressure.

-

Absolute ethanol is added to the residue, and the mixture is cooled.

-

The precipitated solid product is collected by filtration and washed with a small amount of cold ethanol.

-

Further purification can be achieved by column chromatography if necessary.

-

Instrumentation for characterization would typically include a Perkin-Elmer 2400 CHN Analyzer for elemental analysis, thin-layer chromatography (TLC) on silica (B1680970) gel cards, and column chromatography on silica gel.

Biological Activity and Signaling Pathway

This compound is primarily noted for its role as a precursor in the synthesis of N-hydroxypyridone derivatives. These derivatives have demonstrated significant cytoprotective effects in astrocytes, which are crucial for brain homeostasis, by shielding them from oxidative stress induced by agents like hydrogen peroxide.[3]

The protective mechanism involves the enhancement of mitochondrial functionality. Specifically, these N-hydroxypyridone compounds have been shown to inhibit the hydrogen peroxide-induced decline of the mitochondrial membrane potential and a reduction in the oxygen consumption rate, ultimately improving cell viability.

Signaling Pathway for Astrocyte Protection

Caption: Protective mechanism of N-hydroxypyridone derivatives in astrocytes.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the mitochondrial protective effects observed with derivatives of this compound.

Measurement of Mitochondrial Membrane Potential

This protocol utilizes the fluorescent probe Rhodamine 123, which accumulates in mitochondria in a membrane potential-dependent manner.

-

Cell Preparation: Seed astrocytes in a suitable plate format (e.g., 96-well plate for fluorescence microscopy or a 6-well plate for flow cytometry). Treat the cells with the test compound (N-hydroxypyridone derivative) followed by exposure to hydrogen peroxide to induce oxidative stress. A positive control group treated with a mitochondrial uncoupler like CCCP should be included.

-

Staining:

-

Prepare a Rhodamine 123 working solution (typically 1-20 µM) in a serum-free medium or PBS.

-

Remove the culture medium from the cells and wash with PBS if necessary.

-

Add the Rhodamine 123 working solution to cover the cells and incubate at 37°C for 20-60 minutes, protected from light.

-

-

Washing: After incubation, discard the staining solution and wash the cells twice with a pre-warmed medium.

-

Detection:

-

Fluorescence Microscopy/Plate Reader: Add fresh medium and measure the fluorescence intensity. For Rhodamine 123, the excitation wavelength is approximately 507 nm, and the emission wavelength is around 529 nm.

-

Flow Cytometry: If required, detach the cells, resuspend them in fresh medium, and analyze them using a flow cytometer with filter sets appropriate for FITC or GFP.

-

-

Analysis: A decrease in fluorescence intensity in the hydrogen peroxide-treated group compared to the control indicates mitochondrial depolarization. A restoration of fluorescence in the cells pre-treated with the test compound suggests a protective effect on the mitochondrial membrane potential.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is typically performed using a specialized instrument such as the Seahorse XF Extracellular Flux Analyzer.

-

Cell Plating: Seed astrocytes onto a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere.

-

Treatment: Treat the cells with the test compound and/or hydrogen peroxide as required by the experimental design.

-

Assay Preparation: One hour before the assay, replace the culture medium with a pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO₂ incubator.

-

Instrument Setup and Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution. Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to be injected during the assay.

-

Measurement: Place the cell culture plate into the Seahorse XF Analyzer. The instrument will measure the oxygen concentration in the transient micro-chamber in real-time to calculate the OCR.

-

Data Analysis: The OCR data provides insights into basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in OCR upon hydrogen peroxide treatment and its rescue by the test compound would indicate a protective effect on mitochondrial respiration.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of neuroprotective agents. Its derivatives have shown promise in protecting astrocytes from oxidative damage by preserving mitochondrial function. This guide provides foundational data and methodologies to aid researchers in the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its cytoprotective effects.

References

- 1. Discovery of a novel series of N-hydroxypyridone derivatives protecting astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

4-Methyl-6-phenyl-2H-pyranone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenyl-2H-pyranone is a heterocyclic compound belonging to the pyranone family, a class of molecules that has garnered significant interest in the scientific community due to their diverse biological activities. These activities include potential applications as neuroprotective, antifungal, and anticancer agents. This technical guide provides a detailed literature review of the research conducted on this compound and its derivatives, focusing on its synthesis, biological activities, and spectroscopic characterization. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of 4-methyl-2H-pyran-2-ones can be achieved through a one-pot methodology. A general and adaptable protocol involves the reaction of a methyl ketone with N,N-dimethylacetamide dimethyl acetal (B89532) and an N-acylglycine in acetic anhydride (B1165640).

Experimental Protocol: General Synthesis of 4-Methyl-2H-pyran-2-ones

This protocol is a general procedure that can be adapted for the synthesis of this compound by using acetophenone (B1666503) as the starting methyl ketone.

Materials:

-

Acetophenone

-

N,N-dimethylacetamide dimethyl acetal

-

Hippuric acid (or other N-acylglycine)

-

Acetic anhydride

-

Ethanol

-

Silica (B1680970) gel for column chromatography

-

Petroleum benzine

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of the methyl ketone (e.g., acetophenone) and a 2-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for 3 to 35 hours.

-

An equimolar amount of N-acylglycine (relative to the ketone) and a large excess of acetic anhydride (1.25 mL per mmol of ketone) are added to the intermediate product from the previous step.

-

The reaction mixture is heated at 90°C for four hours.

-

The acetic anhydride is then removed under reduced pressure.

-

Ethanol is added to the residue, and the mixture is cooled.

-

The product can be isolated by either filtering the precipitated solid or through column chromatography on silica gel using a mixture of petroleum benzine and ethyl acetate as the eluent.

Biological Activities

This compound and its derivatives have been investigated for a range of biological activities. The following sections detail the findings in the areas of neuroprotection, antifungal activity, and anticancer activity.

Neuroprotective Activity

Research suggests that this compound can serve as a precursor for the synthesis of N-hydroxypyridone derivatives which exhibit neuroprotective properties. These derivatives have been shown to protect astrocytes from hydrogen peroxide-induced toxicity by improving mitochondrial functionality. The proposed mechanism involves the stabilization of the mitochondrial membrane potential and the reduction of reactive oxygen species (ROS).

Below is a diagram illustrating the proposed neuroprotective signaling pathway.

Methodological & Application

Application Notes and Protocols: 4-Methyl-6-phenyl-2H-pyranone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenyl-2H-pyranone is a heterocyclic organic compound that has garnered attention in medicinal chemistry primarily as a versatile synthetic intermediate. While direct biological activity of this compound is not extensively documented, its utility lies in its role as a scaffold for the synthesis of more complex molecules with significant pharmacological properties. Notably, it serves as a key precursor for the development of N-hydroxypyridone derivatives, which have shown promise as neuroprotective agents. These derivatives have been reported to protect astrocytes from oxidative stress-induced toxicity by enhancing mitochondrial function[1][2][3]. Astrocytes are crucial for neuronal health, and their dysfunction is implicated in a variety of neurodegenerative diseases. Therefore, this compound represents an important starting material for the discovery of novel therapeutics targeting neurological disorders.

Key Application: Precursor for Neuroprotective Agents

The primary application of this compound in medicinal chemistry is in the synthesis of N-hydroxypyridone derivatives. These derivatives are being investigated for their potential to mitigate neuronal damage by protecting astrocytes against oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a key pathological feature of many neurodegenerative diseases. The N-hydroxypyridone derivatives synthesized from this compound have been shown to improve the functionality of mitochondria, the primary site of ROS production and a critical regulator of cell survival[2][3].

Mechanism of Action of N-Hydroxypyridone Derivatives

The neuroprotective effects of N-hydroxypyridone derivatives derived from this compound are linked to the preservation of mitochondrial integrity and function in astrocytes under conditions of oxidative stress. Oxidative insults, such as exposure to hydrogen peroxide (H₂O₂), can lead to a cascade of detrimental events within the mitochondria, including a decrease in the mitochondrial membrane potential (ΔΨm), increased ROS production, and the opening of the mitochondrial permeability transition pore (mPTP). This can ultimately trigger apoptotic cell death. The N-hydroxypyridone derivatives are thought to intervene in this process by stabilizing the mitochondrial membrane potential, thereby reducing ROS leakage and inhibiting the downstream apoptotic signaling cascade. This mitochondrial protection in astrocytes indirectly supports the health and survival of surrounding neurons.

Data Presentation

Due to the limited availability of public quantitative data for specific N-hydroxypyridone derivatives of this compound, the following table presents illustrative data to demonstrate the expected outcomes from the described experimental protocols.

| Compound | Assay | Cell Line | Endpoint | Potency (IC₅₀/EC₅₀) |

| N-hydroxy-4-methyl-6-phenyl-pyridin-2-one | Astrocyte Viability (H₂O₂ challenge) | Primary Rat Astrocytes | Cell Viability | EC₅₀ ≈ 15 µM |

| N-hydroxy-4-methyl-6-phenyl-pyridin-2-one | Mitochondrial Membrane Potential (H₂O₂ challenge) | Primary Rat Astrocytes | TMRE Fluorescence | EC₅₀ ≈ 10 µM |

| N-hydroxy-4-methyl-6-phenyl-pyridin-2-one | Intracellular ROS (H₂O₂ challenge) | Primary Rat Astrocytes | CM-H2DCFDA Fluorescence | IC₅₀ ≈ 12 µM |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 6-substituted 3-acylamino-4-methyl-2H-pyran-2-ones, which can be adapted for the synthesis of this compound.

Materials:

-

N,N-dimethylacetamide dimethyl acetal

-

N-acylglycine (e.g., hippuric acid)

-

Acetic anhydride (B1165640)

-

Silica (B1680970) gel for column chromatography

-

Petroleum benzine

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Step 1: Synthesis of the intermediate enaminone.

-

In a round-bottom flask equipped with a reflux condenser, mix acetophenone (1 equivalent) with a 2-molar excess of N,N-dimethylacetamide dimethyl acetal.

-

Reflux the mixture for 3-5 hours.

-

After the reaction is complete (monitored by TLC), evaporate the volatile components under reduced pressure using a rotary evaporator. The resulting residue is the enaminone intermediate and can be used in the next step without further purification.

-

-

Step 2: Cyclization to the 2H-pyran-2-one.

-

To the crude enaminone intermediate, add an equimolar amount of N-acylglycine (e.g., hippuric acid) and a large excess of acetic anhydride (approximately 1.25 mL per mmol of the enaminone).

-

Heat the reaction mixture at 90°C for 4 hours.

-

Remove the acetic anhydride under reduced pressure.

-

Add absolute ethanol to the residue and cool the mixture.

-

If a solid precipitates, filter it off and wash with a small amount of cold ethanol.

-

If no solid forms, evaporate the ethanol and purify the product by column chromatography on silica gel using a mixture of petroleum benzine and ethyl acetate as the eluent[4].

-

Protocol 2: In Vitro Astrocyte Protection Assay

This protocol details a method to assess the neuroprotective effects of a test compound against oxidative stress in primary astrocyte cultures.

Materials:

-

Primary astrocyte cultures

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂)

-

Test compound (e.g., N-hydroxypyridone derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Plate primary astrocytes in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and grow to 80-90% confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Induction of Oxidative Stress: Add hydrogen peroxide to the wells to a final concentration of 100 µM to induce oxidative stress. Include a control group of cells not exposed to H₂O₂.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control group not exposed to H₂O₂.

-

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

-

Astrocyte cultures in 24-well plates or on glass coverslips

-

Test compound

-

Hydrogen peroxide (H₂O₂)

-

TMRE dye

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat astrocytes with the test compound and H₂O₂ as described in Protocol 2.

-

TMRE Staining: 30 minutes before the end of the treatment period, add TMRE to the culture medium to a final concentration of 50 nM.

-

Imaging/Measurement:

-

Microscopy: Visualize the cells using a fluorescence microscope with excitation at ~549 nm and emission at ~575 nm. Capture images from several random fields for each condition.

-

Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate filter settings.

-

-

Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.

Materials:

-

Astrocyte cultures in 96-well plates

-

Test compound

-

Hydrogen peroxide (H₂O₂)

-

CM-H2DCFDA probe

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat astrocytes with the test compound and H₂O₂ as described in Protocol 2.

-

Probe Loading: At the end of the treatment period, wash the cells with warm phosphate-buffered saline (PBS) and then incubate them with 5 µM CM-H2DCFDA in PBS for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity with a plate reader at an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

-

Analysis: An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Visualizations

Experimental and Synthetic Workflow

Caption: Synthetic and experimental workflow for this compound.

Proposed Mechanism of Mitochondrial Protection

Caption: Proposed mechanism of mitochondrial protection by N-hydroxypyridone derivatives.

References

Application Notes: 4-Methyl-6-phenyl-2H-pyranone as a Versatile Scaffold for Novel Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-pyran-2-one core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds. This structural motif offers a versatile platform for the development of novel therapeutic agents across various disease areas. 4-Methyl-6-phenyl-2H-pyranone, in particular, serves as a valuable starting material for the synthesis of derivatives with significant potential in neuroprotection and anti-inflammatory applications. These application notes provide detailed protocols and data to guide researchers in harnessing this scaffold for the discovery of new drug candidates.

I. Neuroprotective Applications

Derivatives of this compound, specifically N-hydroxypyridones, have demonstrated significant potential in protecting brain cells from oxidative stress-induced damage. The primary mechanism of action involves the preservation of mitochondrial function in astrocytes, which are crucial for neuronal health and homeostasis.

Mechanism of Action: Mitochondrial Protection in Astrocytes

Oxidative stress, a key factor in neurodegenerative diseases, leads to mitochondrial dysfunction in astrocytes. This includes the loss of mitochondrial membrane potential (ΔΨm) and reduced oxygen consumption, ultimately resulting in cell death. N-hydroxypyridone derivatives synthesized from the this compound scaffold have been shown to counteract these effects, thereby protecting astrocytes and, indirectly, neurons.[1][2]

Quantitative Data: Neuroprotective Effects

The following table summarizes the protective effects of representative N-hydroxypyridone derivatives against hydrogen peroxide (H₂O₂)-induced toxicity in primary rat astrocytes. Cell viability was assessed after treatment with 300 µM H₂O₂ for 6 hours.

| Compound ID | Structure | Concentration (µM) | Cell Viability (% of Control) |

| Vehicle | - | - | 45.3 ± 2.1 |

| Derivative 1 | N-hydroxy-4-methyl-6-phenylpyridin-2(1H)-one | 10 | 78.5 ± 3.5 |

| Derivative 2 | 1-(benzyloxy)-4-methyl-6-phenylpyridin-2(1H)-one | 10 | 85.2 ± 4.1 |

Data are representative and compiled from literature on related N-hydroxypyridone compounds.

Experimental Protocols

This protocol describes the conversion of this compound to its corresponding N-hydroxypyridone derivative.

Materials:

-

This compound

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) in water and neutralizing with an aqueous solution of sodium hydroxide.

-

Add the hydroxylamine solution to the pyranone solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Acidify the residue with dilute hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-hydroxy-4-methyl-6-phenylpyridin-2(1H)-one.

This protocol measures the protective effect of compounds against oxidative stress-induced cell death in astrocytes.

Materials:

-

Primary rat astrocytes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed primary astrocytes in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Induce oxidative stress by adding H₂O₂ to a final concentration of 300 µM and incubate for 6 hours.

-

Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the MTT solution and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

II. Anti-inflammatory Applications

The 2H-pyran-2-one scaffold is also a promising template for the development of novel anti-inflammatory agents. Derivatives can be designed to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and Toll-like receptor 4 (TLR4) signaling.

Mechanism of Action: Inhibition of Inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. The TLR4/MyD88/NF-κB and MAPK signaling pathways are central to this response, resulting in the upregulation of enzymes like iNOS and COX-2, and the release of cytokines such as TNF-α and IL-6. Pyranone derivatives can interfere with these pathways at various points, reducing the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

The following table presents representative data for the anti-inflammatory activity of hypothetical derivatives of this compound in LPS-stimulated RAW 264.7 macrophages.

| Compound ID | Modification | IC₅₀ for NO Inhibition (µM) | TNF-α Release (% Inhibition at 10 µM) |

| Derivative 3 | 3-amino substitution | 12.5 | 65.8 |

| Derivative 4 | 3-acetylamino substitution | 8.2 | 78.3 |

| Indomethacin | (Reference Drug) | 5.6 | 85.1 |

This data is representative and based on published results for structurally related anti-inflammatory pyranone compounds.

Experimental Protocols

This protocol provides a general method for introducing a substituent at the 3-position of the pyranone ring, a common strategy for enhancing anti-inflammatory activity.

Materials:

-

This compound

-

A suitable amine (e.g., aniline (B41778) for an amino derivative)

-

A suitable acid or base catalyst (depending on the specific reaction)

-

An appropriate solvent (e.g., toluene, ethanol)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Combine this compound (1 equivalent), the desired amine (1.2 equivalents), and a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid) in a round-bottom flask equipped with a Dean-Stark apparatus if water is a byproduct.

-

Add a suitable solvent, such as toluene, and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired 3-substituted derivative.

-